molecular formula C28H38O7 B569397 Dechloroalclometasone dipropionate CAS No. 71868-53-6

Dechloroalclometasone dipropionate

Cat. No. B569397
CAS RN: 71868-53-6
M. Wt: 486.605
InChI Key: MOBDTSZFGVHTSP-FSFJKGNNSA-N
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Description

Dechloroalclometasone dipropionate is a synthetic glucocorticoid steroid for topical use in dermatology as an anti-inflammatory, antipruritic, antiallergic, antiproliferative, and vasoconstrictive agent . It is used to relieve the symptoms of corticosteroid-responsive dermatoses .


Molecular Structure Analysis

The crystal structures of two forms of alclometasone dipropionate have been solved and refined using a single synchrotron X-ray powder diffraction pattern and optimized using density functional techniques . Both forms crystallize in the space group P 2 1 2 1 2 1 with Z = 4 .


Physical And Chemical Properties Analysis

The unique properties of Dechloroalclometasone dipropionate result from the presence of a chlorine atom in position 7α of the molecule . This increases the potency of its effect without increasing the incidence of local and systemic adverse effects .

Scientific Research Applications

Corticosteroid Therapy in Dermatology

Dechloroalclometasone dipropionate, a synthetic corticosteroid, is primarily recognized for its efficacy in dermatological applications. It acts as a glucocorticoid receptor agonist, mimicking the metabolic, anti-inflammatory, immunosuppressive, antipruritic, and vasoconstrictive effects of natural glucocorticoids. This corticosteroid interacts with specific intracellular receptors and binds to DNA to modify gene expression, resulting in the induction or inhibition of certain proteins synthesis. It is particularly used for the relief of inflammatory and pruritic manifestations of corticosteroid-responsive dermatoses (Definitions, 2020). Newer corticosteroids like alclometasone dipropionate have shown higher anti-inflammatory effects, good patient compliance, and minimal adverse effects, making them suitable for treating various dermatoses and allergic reactions (Brazzini & Pimpinelli, 2002).

Asthma and Respiratory Tract Treatment

Dechloroalclometasone dipropionate has been explored in the treatment of asthma and allergic reactions of the respiratory tract. It is part of the family of beclometasone dipropionates, which are used in various formulations for asthma management. These formulations have shown effectiveness in improving asthma control at recommended doses without significant adverse effects on adrenal function, bone metabolism, or growth in children (van Schayck & Donnell, 2004). Additionally, beclometasone dipropionate has been employed in chronic obstructive pulmonary disease (COPD) treatments, providing evidence for its clinical benefits (Singh et al., 2016).

Gastrointestinal Applications

Interestingly, beclometasone dipropionate, closely related to dechloroalclometasone dipropionate, has been used in the treatment of active ulcerative colitis, showing promising results in inducing response or remission in patients with a good safety profile (Nunes et al., 2010). This indicates potential applications of dechloroalclometasone dipropionate in gastrointestinal disorders, although direct evidence specific to dechloroalclometasone dipropionate in this area is limited.

Safety And Hazards

Topical steroid medicine like Dechloroalclometasone dipropionate can be absorbed through the skin, which may cause steroid side effects throughout the body . It is advised to stop using Dechloroalclometasone dipropionate and seek medical attention if any adverse effects are experienced .

Relevant Papers Several papers were found during the search. One paper discusses the efficacy and safety of Beclomethasone Dipropionate in the treatment of Ulcerative Colitis . Another paper discusses the usefulness of oral Beclomethasone Dipropionate in the treatment of active Ulcerative Colitis . These papers provide valuable insights into the use of Dechloroalclometasone dipropionate in medical treatments.

properties

IUPAC Name

[2-[(8S,9S,10R,11S,13S,14S,16R,17R)-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38O7/c1-6-23(32)34-15-22(31)28(35-24(33)7-2)16(3)12-20-19-9-8-17-13-18(29)10-11-26(17,4)25(19)21(30)14-27(20,28)5/h10-11,13,16,19-21,25,30H,6-9,12,14-15H2,1-5H3/t16-,19+,20+,21+,25-,26+,27+,28+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOBDTSZFGVHTSP-FSFJKGNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)C)OC(=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)OCC(=O)[C@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)C)OC(=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H38O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60222140
Record name Dechloroalclometasone dipropionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60222140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

486.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dechloroalclometasone dipropionate

CAS RN

71868-53-6
Record name Dechloroalclometasone dipropionate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071868536
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dechloroalclometasone dipropionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60222140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DECHLOROALCLOMETASONE DIPROPIONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1EE90N4Z0S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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